2-{[1,1'-biphenyl]-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Description
This compound is an α-amino acid derivative featuring a [1,1'-biphenyl]-3-yl group at the α-carbon and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality to acid-labile protecting groups and its ease of removal under mild basic conditions . The biphenyl substituent introduces significant aromaticity and hydrophobicity, which may influence peptide conformation, solubility, and intermolecular interactions.
Properties
CAS No. |
2351924-32-6 |
|---|---|
Molecular Formula |
C29H23NO4 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-phenylphenyl)acetic acid |
InChI |
InChI=1S/C29H23NO4/c31-28(32)27(21-12-8-11-20(17-21)19-9-2-1-3-10-19)30-29(33)34-18-26-24-15-6-4-13-22(24)23-14-5-7-16-25(23)26/h1-17,26-27H,18H2,(H,30,33)(H,31,32) |
InChI Key |
PWRYJYDNUXZTTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 2-{[1,1'-biphenyl]-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid , also known by its various synonyms including Fmoc-(S)-3-amino-3-(biphenyl)propionic acid, is a synthetic amino acid derivative notable for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C30H25NO4
- Molar Mass : 463.52 g/mol
- CAS Number : 1260616-69-0
- Density : 1.257 g/cm³ (predicted)
- pKa : 3.77 (predicted)
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. A related compound demonstrated an IC50 value of 8 nM against MCF-7 breast cancer cells, suggesting potent antiproliferative effects .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interact with the colchicine-binding site on tubulin, leading to mitotic arrest in cancer cells.
- Cell Cycle Arrest : The inhibition of tubulin polymerization results in G2/M phase cell cycle arrest, which is critical for preventing the proliferation of cancer cells .
Study 1: Antiproliferative Activity
A study focused on the antiproliferative activity of various biphenyl derivatives found that specific modifications could enhance efficacy against cancer cell lines. The compound was compared with known anticancer agents, revealing comparable or superior activity in certain cases .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of similar compounds indicated that the presence of the fluorenylmethoxycarbonyl (Fmoc) group significantly influences biological activity. Modifications to the biphenyl structure were also noted to affect potency against various cancer cell lines .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C30H25NO4 |
| Molar Mass | 463.52 g/mol |
| Density | 1.257 g/cm³ |
| pKa | 3.77 |
| CAS Number | 1260616-69-0 |
| Anticancer IC50 (Example) | ~8 nM (MCF-7 cells) |
Scientific Research Applications
Peptide Synthesis
Fmoc-(S)-3-amino-3-(biphenyl)propanoic acid is widely used as a protected amino acid in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides without compromising sensitive side chains.
Drug Development
The biphenyl moiety contributes to the compound's hydrophobic character, which can enhance the binding affinity of peptides to their targets. This property is particularly beneficial in designing peptide-based drugs that require specific interactions with biological receptors.
Bioconjugation
This compound can be utilized in bioconjugation strategies where peptides are linked to various biomolecules, including proteins and nucleic acids. The ability to modify the structure at various points allows for the creation of multifunctional biomolecules that can be used in targeted drug delivery systems.
Fluorescent Probes
Due to the presence of the fluorene derivative, this compound can serve as a fluorescent probe in biological imaging techniques. The unique optical properties of fluorene derivatives enable their use in tracking cellular processes or studying protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Group
a) 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic Acid (Fmoc-2-Nal-OH)
- Structure : Features a naphthalen-2-yl group instead of biphenyl.
- Properties : The naphthyl group enhances hydrophobicity and π-stacking capabilities compared to biphenyl. This compound is used in peptide synthesis to improve membrane permeability or receptor binding .
b) 4-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)phenyl]acetic Acid
- Structure: A single phenyl ring with an Fmoc-protected aminomethyl group attached to acetic acid.
- Properties : Simpler aromatic structure reduces hydrophobicity, making it more water-soluble than the biphenyl analog. Commonly used in linker molecules for SPPS .
- Key Difference : Lacks the extended conjugation of biphenyl, limiting applications in stabilizing rigid peptide backbones.
c) 2-(3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}oxan-3-yl)acetic Acid
Amino Acid Backbone Modifications
a) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic Acid Hydrochloride
- Structure: A γ-amino acid with a 4-methylpiperazine side chain.
- Properties : The elongated backbone and tertiary amine group facilitate interactions with biological targets (e.g., enzymes, receptors). High yield (85%) and optical rotation ([α]20D = −7.3) suggest efficient synthesis and chiral stability .
- Key Difference: γ-amino acid structure vs. α-amino acid in the target compound, leading to distinct conformational preferences.
b) 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic Acid
- Structure: Methylated amino group attached to acetic acid.
- Properties : The N-methyl group reduces hydrogen-bonding capacity and increases lipophilicity. Used in thioester synthesis for native chemical ligation .
- Key Difference : Steric hindrance from methylation may limit its utility in standard peptide coupling reactions.
Functional Group Additions
a) (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic Acid
- Structure : Features an additional allyloxycarbonyl (Alloc) group on the β-carbon.
- Properties : Dual protection (Fmoc and Alloc) enables orthogonal deprotection strategies. Molecular formula C22H22N2O6 (MW = 410.42) .
- Key Difference : Increased complexity in synthetic workflows compared to the singly protected target compound.
b) (S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic Acid
Molecular Weight and Solubility
*Calculated based on molecular formula C27H23NO4.
Preparation Methods
Biphenyl Moiety Construction via Suzuki-Miyaura Coupling
The biphenyl segment is synthesized through a palladium-catalyzed cross-coupling reaction. A brominated aromatic precursor (e.g., 3-bromophenylacetic acid) reacts with phenylboronic acid under Suzuki conditions. For example, in a protocol adapted from PMC4936276, cesium carbonate and Pd(PPh₃)₄ in dimethylformamide (DMF) at 100°C facilitate coupling, yielding the biphenyl intermediate with 30–60% efficiency after silica gel chromatography.
Key Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (1–2 mol%) |
| Base | Cs₂CO₃ |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 100°C, 4–12 hours |
| Yield | 30–60% |
Fmoc Protection of the Amino Group
The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the amino moiety using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). As detailed in Sigma-Aldrich’s guidelines, this reaction occurs in anhydrous dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base, achieving >95% protection efficiency. Critical to this step is the exclusion of acetic acid, which can hydrolyze the Fmoc group and truncate peptide chains during subsequent syntheses.
Carboxylic Acid Functionalization
The acetic acid side chain is incorporated via nucleophilic substitution or peptide coupling. In one approach, glycine derivatives are alkylated using bromoacetic acid in the presence of potassium carbonate. Alternatively, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-mediated coupling ensures efficient amide bond formation between the biphenyl-amine intermediate and activated carboxylic acids.
Reaction Mechanisms and Pathways
Suzuki-Miyaura Coupling Mechanism
The palladium catalyst oxidatively adds to the brominated aromatic ring, forming a Pd(II) complex. Transmetallation with phenylboronic acid generates a biaryl-Pd(II) intermediate, which undergoes reductive elimination to yield the biphenyl product. This step’s efficiency hinges on the electronic nature of the boronic acid and the steric accessibility of the Pd center.
Fmoc Deprotection and Stability
The Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), cleaving the carbonate linkage via β-elimination. However, residual acetic acid or ethyl acetate in reagents can hydrolyze the Fmoc group prematurely, necessitating stringent purity controls (≤0.02% acetate content).
Optimization Strategies
Solvent and Temperature Adjustments
Replacing DMF with tetrahydrofuran (THF) in Suzuki reactions reduces side-product formation while maintaining Pd catalyst activity. Lowering the reaction temperature to 80°C improves selectivity for the biphenyl product, albeit with a trade-off in reaction time (extended to 16 hours).
Coupling Agent Screening
Comparative studies of coupling agents (HATU vs. HBTU) reveal HATU’s superior activation of carboxylates, achieving 85–90% coupling efficiency versus 70–75% for HBTU under identical conditions.
Characterization and Quality Control
Spectroscopic Analysis
Impurity Profiling
GC-MS analysis detects residual ethyl acetate (≤0.5%) and acetic acid (≤0.02%), ensuring compliance with Sigma-Aldrich’s purity standards. Side products such as β-alanyl-Fmoc derivatives are suppressed to ≤0.1% via optimized crystallization protocols.
Industrial-Scale Production Considerations
Q & A
Q. By-Product Mitigation Strategies :
- Catalyst Selection : Transition-metal catalysts (e.g., FeCl₃·6H₂O or Bi(OTf)₃) improve regioselectivity in biphenyl coupling steps. For example, FeCl₃ increased yields to 85% compared to 45% with Bi(OTf)₃ under identical conditions .
- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance Fmoc protection efficiency, while non-polar solvents reduce undesired esterification side reactions .
- Temperature Control : Maintaining temperatures below 50°C prevents Fmoc decomposition, which occurs at elevated temperatures (>80°C) .
Advanced: What analytical techniques resolve discrepancies in spectral data for this compound?
Q. Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.9 ppm confirm aromatic protons from biphenyl and fluorenyl groups. The α-proton adjacent to the Fmoc-protected amine appears as a doublet (δ ~5.5 ppm, J = 7.6 Hz) .
- ¹³C NMR : Carbonyl signals (δ ~156 ppm for Fmoc carbamate, ~172 ppm for carboxylic acid) validate successful protection .
- Mass Spectrometry (MS) : High-resolution MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ = 438.1676 for C₂₆H₂₅NO₄Na) .
Data Reconciliation : Cross-reference with synthetic intermediates (e.g., TLC monitoring) and computational modeling (DFT) to assign ambiguous peaks .
Basic: What storage conditions ensure compound stability?
- Short-Term : Store in sealed containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Fmoc group .
- Long-Term : Lyophilize and store at -20°C in anhydrous DMSO or DMF. Avoid repeated freeze-thaw cycles to minimize degradation .
Advanced: How does the biphenyl moiety influence reactivity in peptide synthesis?
- Steric Effects : The 3-biphenyl group increases steric hindrance, reducing coupling efficiency in SPPS. Pre-activation with HATU/OxymaPure improves reaction rates .
- Solubility Impact : The hydrophobic biphenyl core necessitates polar solvents (e.g., DMF:THF mixtures) to maintain solubility during resin loading .
Basic: What role does sodium carbonate play in synthesis?
Na₂CO₃ acts as a mild base to deprotonate the amino group, facilitating nucleophilic attack on Fmoc-Cl. It avoids side reactions (e.g., ester formation) compared to stronger bases like NaOH .
Advanced: How to address low coupling efficiency in automated peptide synthesis?
- Double Coupling : Extend reaction times (2–4 hours) or perform a second coupling cycle with fresh reagents.
- Microwave Assistance : Apply microwave irradiation (50°C, 20 W) to enhance diffusion in solid-phase reactions .
- Resin Swelling : Pre-swell resins (e.g., Wang or Rink amide) in DCM for 30 minutes before use to improve accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
